Batefenterol is a novel, first-in-class bronchodilator with dual pharmacological activity. [] It acts as both a muscarinic antagonist (MABA) and a β2-adrenergic receptor agonist. [] This dual activity makes it a potential treatment for chronic obstructive pulmonary disease (COPD). [] In a phase 2b trial, batefenterol demonstrated significant improvements in lung function compared to placebo and numerically greater improvements compared to salmeterol after 4 weeks of dosing in patients with moderate to severe COPD. []
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7